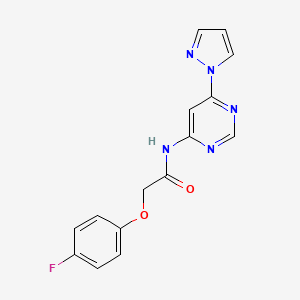

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide

Description

BenchChem offers high-quality N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O2/c16-11-2-4-12(5-3-11)23-9-15(22)20-13-8-14(18-10-17-13)21-7-1-6-19-21/h1-8,10H,9H2,(H,17,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSKTSNFDZYAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide is , with a molecular weight of approximately 343.34 g/mol. The compound features a pyrazole ring, a pyrimidine moiety, and a fluorophenoxy group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Pyrimidine and Acetamide Integration : The pyrazole is then functionalized to introduce the pyrimidine and acetamide groups, often involving cyclization reactions.

- Fluorophenoxy Introduction : The final step usually incorporates the 4-fluorophenoxy group via nucleophilic substitution or coupling reactions.

Anticancer Activity

Research has demonstrated that N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide exhibits significant anticancer properties. In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 10.0 | |

| HeLa (Cervical Cancer) | 8.5 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry and caspase activation assays.

Antimicrobial Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide has also been evaluated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

This suggests that the compound could be a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide can be attributed to specific structural features:

- Pyrazole and Pyrimidine Moieties : These rings are essential for interaction with biological targets, particularly in cancer cells.

- Fluorophenoxy Group : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.

Case Studies

In a recent study published in Frontiers in Pharmacology, researchers investigated the effects of this compound on tumor xenografts in mice. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an antitumor agent .

Another study focused on its antimicrobial efficacy compared to standard antibiotics, revealing that it could serve as an alternative treatment option for resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.